![molecular formula C32H34N6O2 B2811790 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902969-02-2](/img/no-structure.png)

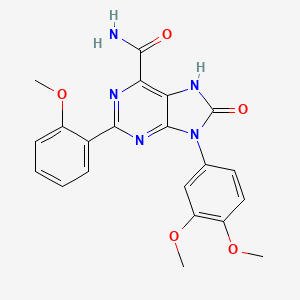

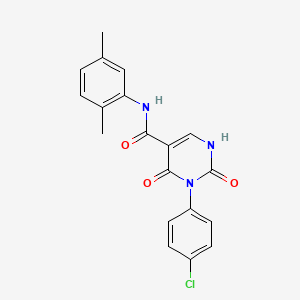

1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C32H34N6O2 and its molecular weight is 534.664. The purity is usually 95%.

BenchChem offers high-quality 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Quality Control and Antimalarial Potential

- A study by Danylchenko et al. (2018) developed quality control methods for a compound related to the mentioned chemical, highlighting its promise as an antimalarial agent. This work involved developing quality control methods considering solubility, identification, impurities, and assay by potentiometric titration, indicating the compound's potential for further in-depth antimalarial studies (Danylchenko et al., 2018).

Antimicrobial Activities

- Research on novel 1,2,4-triazole derivatives, including synthesis and evaluation of their antimicrobial properties, has been conducted. Bektaş et al. (2007) synthesized compounds that exhibited good to moderate activities against various test microorganisms, suggesting their potential use as antimicrobial agents (Bektaş et al., 2007).

- Pandey et al. (2009) synthesized novel quinazolinones fused with triazole, triazine, and tetrazine rings, demonstrating significant antibacterial and antifungal activities, suggesting the therapeutic potential of these compounds in treating infections (Pandey et al., 2009).

Anticancer Activities

- The development of anticancer drugs has been explored with triazole scaffolds. Pokhodylo et al. (2020) found that certain derivatives showed selective influence on ovarian cancer cells, indicating the potential for these compounds in cancer therapy (Pokhodylo et al., 2020).

Synthesis and Evaluation of Novel Compounds

- Patel et al. (2012) synthesized thiazolidinone derivatives showing antimicrobial activity against a range of bacteria and fungi, further supporting the use of such compounds in developing new antimicrobial agents (Patel et al., 2012).

作用機序

Target of Action

The primary targets of this compound are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .

Mode of Action

This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein . The compound induces BDNF-like neurite growth and neuroprotection in cultured neurons .

Biochemical Pathways

The activation of TRPC3/TRPC6/TRPC7 channels by this compound affects various biochemical pathways. For instance, the activation of TRPC6 can influence pathways related to tumor development . Similarly, the activation of TRPC3 can affect the fibronectin expression, thereby influencing the wound healing process . The activation of TRPC7 can impact the proliferation of osteoblasts .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various molecular and cellular effects. For instance, it can induce BDNF-like neurite growth and provide neuroprotection in cultured neurons . It can also influence tumor development, wound healing process, and the proliferation of osteoblasts .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of a triazoloquinazolinone with a piperazine derivative. The resulting product is then subjected to a Friedel-Crafts acylation reaction to introduce the phenylethyl group. Finally, the ketone group is reduced to an alcohol using sodium borohydride.", "Starting Materials": [ "2-phenylethylamine", "2,3-dimethylbenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-(2,3-dimethylphenyl)piperazine", "acetyl chloride", "aluminum chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Synthesis of 1,2,4-triazoloquinazolinone", "a. React ethyl acetoacetate with hydrazine hydrate to form 1,2,4-triazole.", "b. React 2,3-dimethylbenzaldehyde with 1,2,4-triazole to form 1-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)but-3-en-1-one.", "c. React 1-(2,3-dimethylphenyl)-4-(1,2,4-triazol-1-yl)but-3-en-1-one with acetyl chloride and aluminum chloride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(1,2,4-triazol-1-yl)quinazolin-2(1H)-one.", "Step 2: Friedel-Crafts acylation", "a. React 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(1,2,4-triazol-1-yl)quinazolin-2(1H)-one with 2-phenylethylamine and acetyl chloride in the presence of aluminum chloride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one.", "Step 3: Reduction of ketone to alcohol", "a. React 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one with sodium borohydride to form 1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-hydroxypropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one." ] } | |

CAS番号 |

902969-02-2 |

製品名 |

1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |

分子式 |

C32H34N6O2 |

分子量 |

534.664 |

IUPAC名 |

1-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |

InChI |

InChI=1S/C32H34N6O2/c1-23-9-8-14-27(24(23)2)35-19-21-36(22-20-35)30(39)16-15-29-33-34-32-37(18-17-25-10-4-3-5-11-25)31(40)26-12-6-7-13-28(26)38(29)32/h3-14H,15-22H2,1-2H3 |

SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2811708.png)

![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)

![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)

![3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid](/img/structure/B2811717.png)

![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)

![3,3-Dimethyl-1-(3-[3-(2-thienyl)pyrazolo[1,5-A]pyrimidin-7-YL]phenyl)-2-azetanone](/img/structure/B2811722.png)

![2-Cyclopropyl-6-[(2,6-dimethylmorpholino)methyl]-4-pyrimidinol](/img/structure/B2811730.png)